N-ethylsulfonyl-L-valine

Description

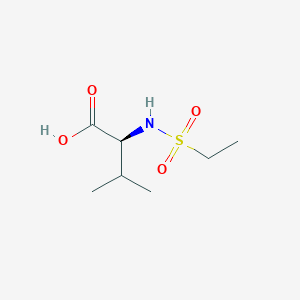

N-Ethylsulfonyl-L-valine is a modified amino acid derivative featuring an ethylsulfonyl (-SO₂-C₂H₅) group attached to the α-amino group of L-valine.

Properties

CAS No. |

174602-63-2 |

|---|---|

Molecular Formula |

C7H15NO4S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

(2S)-2-(ethylsulfonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C7H15NO4S/c1-4-13(11,12)8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

KFGUHWIFCVPAPL-LURJTMIESA-N |

Isomeric SMILES |

CCS(=O)(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCS(=O)(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Glycyl-L-Valine (Glycylvaline)

- Structure : Glycyl group (-NH-CH₂-COOH) attached to L-valine.

- Molecular Formula : C₇H₁₄N₂O₃ .

- Molecular Weight : 174.20 g/mol .

- Key Properties :

- Forms dipeptides, enhancing water solubility due to the glycyl group’s polarity.

- Used in peptide synthesis and biochemical studies.

- Comparison : Unlike the sulfonyl group in N-ethylsulfonyl-L-valine, the glycyl group lacks sulfur and introduces a peptide bond, favoring hydrogen bonding and enzymatic interactions .

N-Ethoxycarbonyl-α-Methyl-L-Valine

- Structure : Ethoxycarbonyl (-O-CO-O-C₂H₅) and α-methyl (-CH₃) modifications.

- Molecular Formula: C₉H₁₇NO₄ .

- Molecular Weight : 203.24 g/mol .

- Key Properties: The ethoxycarbonyl group acts as a protecting group in organic synthesis, enhancing stability during reactions.

- Comparison : The ethylsulfonyl group in this compound is more electronegative and polar than ethoxycarbonyl, which may alter solubility and reactivity .

N-Acetyl-L-Valine

- Structure : Acetyl (-CO-CH₃) group attached to L-valine.

- Molecular Formula: C₇H₁₃NO₃ (inferred).

- Molecular Weight : ~159.18 g/mol (calculated).

- Key Properties: Acetylation is common in protein post-translational modifications. Improves membrane permeability due to reduced polarity compared to free amino acids.

- Comparison : The acetyl group is smaller and less polar than ethylsulfonyl, leading to differences in pharmacokinetics and intermolecular interactions .

Valacyclovir Related Compound D

- Structure : Contains an N-ethyl-L-valinate ester group.

- Molecular Formula : C₁₅H₂₄N₆O₄ .

- Molecular Weight : 352.39 g/mol .

- Key Properties :

- The ethyl ester enhances lipophilicity, improving oral bioavailability.

- Used as a reference standard in antiviral drug quality control.

- Comparison : The ethyl ester group in this compound differs functionally from ethylsulfonyl, as esters are hydrolytically labile, whereas sulfonyl groups are more stable and acidic .

N-L-Alanyl-L-Valine

- Structure : Dipeptide of alanine and valine.

- Molecular Formula : C₈H₁₆N₂O₃ .

- Molecular Weight : 188.22 g/mol .

- Key Properties :

- Exhibits typical peptide characteristics, such as zwitterionic behavior in solution.

- Used in nutritional and enzymatic studies.

- Comparison : Unlike this compound, this compound lacks a synthetic substituent and retains natural peptide bonding, limiting its utility in targeted chemical modifications .

Research Implications and Limitations

The ethylsulfonyl group in this compound likely confers unique properties, such as increased acidity (due to sulfonyl’s electron-withdrawing nature) and enhanced stability compared to esters or amides. However, the absence of direct experimental data in the provided evidence necessitates caution. Further studies on synthesis, crystallography, and bioactivity are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.